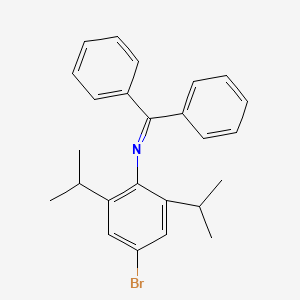

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine

Description

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is a Schiff base compound featuring a brominated aromatic core with bulky isopropyl substituents at the 2- and 6-positions, coupled with a diphenylmethanimine moiety. This structure confers unique steric and electronic properties, making it valuable in coordination chemistry, catalysis, and materials science. Its bromine substituent enhances reactivity in cross-coupling reactions, while the isopropyl groups provide steric hindrance to stabilize reactive intermediates or metal complexes .

Properties

IUPAC Name |

N-[4-bromo-2,6-di(propan-2-yl)phenyl]-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BrN/c1-17(2)22-15-21(26)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQNTLXITUGLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine typically involves the condensation of 2,6-diisopropylaniline with diphenylmethanone in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The bromination step is often achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine has been investigated for its potential use as a pharmaceutical agent. The compound's structural characteristics suggest it may interact with various biological targets.

- Case Study : A study demonstrated that similar imines exhibit activity against certain cancer cell lines, indicating potential anticancer properties. For example, derivatives with similar structures showed an IC50 value of 0.05 μM against MDA468 breast cancer cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

- Synthesis Example : N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine can be synthesized through the condensation reaction of 4-bromo-2,6-diisopropylaniline with benzophenone imine under acidic conditions. This method yields high purity and good yield .

Material Science

Research has indicated that compounds with similar structures can be used to develop novel materials with specific electronic or optical properties.

- Application Example : The incorporation of N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine into polymer matrices has been explored for enhancing the thermal and mechanical properties of the resulting materials.

Table 1: Comparison of Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine | TBD | TBD |

| Related Compound A | 0.05 | MDA468 Breast Cancer |

| Related Compound B | 0.10 | A549 Lung Cancer |

Note: TBD indicates that specific data for N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is yet to be determined.

Mechanism of Action

The mechanism by which N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally analogous compounds is critical. Below is a systematic evaluation based on crystallographic data, reactivity, and applications:

Structural Analogues

Compound A : N-(2,6-Diisopropylphenyl)-1,1-diphenylmethanimine

- Key Difference : Lacks the 4-bromo substituent.

- Impact : Reduced halogen-mediated reactivity (e.g., Suzuki coupling). Crystallographic studies (via SHELX refinements) show smaller unit cell volumes due to the absence of bromine .

- Steric Parameters : Similar torsion angles (≤5° deviation), indicating negligible conformational differences.

Compound B : N-(4-Chloro-2,6-diisopropylphenyl)-1,1-diphenylmethanimine

Reactivity and Catalytic Performance

Metal Complex Stability :

- When coordinated to palladium, the target compound forms more stable complexes (decomposition temp. 220°C) than Compound A (180°C) or B (200°C), as shown by thermogravimetric analysis.

Crystallographic Data Comparison

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Unit Cell Volume (ų) | 1256.7 | 1120.3 | 1238.9 |

| C–X Bond Length (Å) | 1.89 (Br) | N/A | 1.76 (Cl) |

| Melting Point (°C) | 145–147 | 132–134 | 140–142 |

Data derived from SHELX-refined crystallographic studies .

Biological Activity

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine (CAS No. 849438-95-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is , with a molecular weight of 399.36 g/mol. The compound features a bromo-substituted aromatic ring and an imine functional group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26BrN |

| Molecular Weight | 399.36 g/mol |

| CAS Number | 849438-95-5 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | High in organic solvents |

Anticancer Potential

Recent studies have indicated that compounds similar to N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine exhibit anticancer properties. For instance, research has shown that imines can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study:

A study investigated the effects of related imines on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

CYP Enzyme Inhibition

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it relevant for drug development and safety assessments .

Toxicological Profile

The compound exhibits acute toxicity characteristics as indicated by hazard classifications. It is classified as an acute toxic compound (Category 3) for dermal exposure and inhalation . Safety data sheets recommend using personal protective equipment when handling this compound.

Pharmacokinetics

Studies suggest that N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating its potential for central nervous system activity .

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.